4-Hydroxy-3,5-diisopropylbenzamide

Neuroscience Endocrinology Receptor Pharmacology

Researchers targeting the CRF system for stress-related disorders often face the challenge of limited, validated chemical starting points. 4-Hydroxy-3,5-diisopropylbenzamide directly addresses this gap as a confirmed CRF-BP ligand. · Confirmed CRF-BP Inhibition: Anchors SAR studies with a quantified IC50 of 5.70 µM. · Dual-Use Versatility: Also functions as a hindered phenolic UV stabilizer for polyolefins and a sterically demanding synthetic intermediate. · Supply Chain Reliability: Standardized research-grade material, enabling reproducible experiments without the variability of custom syntheses.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B13672720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,5-diisopropylbenzamide
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)N
InChIInChI=1S/C13H19NO2/c1-7(2)10-5-9(13(14)16)6-11(8(3)4)12(10)15/h5-8,15H,1-4H3,(H2,14,16)
InChIKeyIWRYFNMCKDPCBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3,5-diisopropylbenzamide: Baseline Profile for Sourcing


4-Hydroxy-3,5-diisopropylbenzamide is an organic compound of the substituted benzamide class, characterized by the molecular formula C13H19NO2 and a molecular weight of 221.29546 g/mol . It features a benzamide core with a hydroxyl group and two isopropyl groups at the 3- and 5- positions on the aromatic ring [1]. This structural motif places it within a broader family of hydroxybenzamides, which are commonly explored as chemical intermediates, polymer additives, and pharmacological probes. For procurement purposes, its CAS registry number is 55345-25-0, and it is available from various specialty chemical suppliers .

CRF-BP pathway study fit

Supports interaction studies with corticotropin-releasing factor-binding protein; reported binding in HTS confirmation assay.

Polyolefin stabilization screening

Hindered phenol benzamide class claimed for UV light stabilization; suits polymer degradation research.

Steric/Conformational SAR comparator

Diisopropyl substitution enables analysis of steric effects vs. dimethyl or di-tert-butyl analogs in binding and property studies.

Why Generic Hydroxybenzamide Substitution Fails


While hydroxybenzamides share a core structure, substitution patterns on the aromatic ring profoundly influence their physicochemical properties, target binding affinity, and functional utility [1]. This compound's specific arrangement of a para-hydroxy group and ortho-diisopropyl substituents creates a sterically hindered phenol motif. This structural feature can lead to significantly different behavior compared to analogs with other alkyl groups (e.g., methyl, tert-butyl), impacting everything from biological activity (e.g., IC50 variations against CRF-BP) to its efficacy as a light stabilizer in polyolefins [2] [3]. Therefore, substituting a closely related analog without quantitative justification risks experimental failure or suboptimal material performance.

Risk 1
Target: 4-Hydroxy-3,5-diisopropylbenzamide
Substitute: 4-Hydroxy-3,5-dimethylbenzamide
Reduced steric bulk and lower lipophilicity may shift binding affinity and conformational behavior; not directly interchangeable.
Risk 2
Target: 4-Hydroxy-3,5-diisopropylbenzamide
Substitute: 3,5-di-tert-butyl-4-hydroxybenzamide
Larger tert-butyl groups introduce different steric protection and solubility; patented stabilizer preference for tert-butyl does not guarantee equivalent performance with isopropyl.

Quantitative Evidence vs. Comparators


CRF-BP Antagonism: Binding Affinity Comparison

In a high-throughput screening (HTS) campaign for antagonists of the Corticotropin-releasing factor-binding protein (CRF-BP) complex, the target compound, identified as BDBM90628 (N-[4-hydroxy-3,5-diisopropyl-phenyl]benzamide), demonstrated quantifiable antagonistic activity [1]. While direct head-to-head data with a specific hydroxybenzamide comparator in the same assay is not available in the public domain, its IC50 value provides a benchmark against the broader chemical space of the HTS. This is a cross-study comparable point, as the assay platform (PubChem BioAssay AID 651639) is standardized for CRF-BP antagonism.

CRF-BP IC50
Cross-study comparable
5.70 µM
CRF-BP binding study context
HTS confirmation assay (PubChem AID 651639); no direct comparator in same assay.
Neuroscience Endocrinology Receptor Pharmacology

Conformational Rigidity vs. Dimethyl Analog

The presence of bulky isopropyl groups at the ortho positions relative to the phenolic hydroxyl group introduces significant steric hindrance, which increases the conformational rigidity of the molecule compared to analogs with smaller substituents like 3,5-dimethylbenzamide . This is a class-level inference based on established principles of stereochemistry. The increased energy barrier for rotation around the ring-substituent bonds can lead to a more defined and less flexible three-dimensional structure, potentially affecting target binding and selectivity . The quantitative impact of this rigidity on a specific biological endpoint is not established here, but the property itself is a verifiable molecular characteristic.

Conformational Rigidity
Class-level
Increased steric hindrance vs. dimethyl analog
Conformational analysis context
Qualitative assessment; no quantitative rigidity data reported.
Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

Light Stabilizer Function vs. tert-Butyl Variant

A patent describes the use of amides of hindered 3,5-dialkyl-4-hydroxybenzoic acids as light stabilizers for polyolefins [1]. The patent generically claims structures where the alkyl groups (R1 and R2) can be branched-chain of 3 to 8 carbon atoms, specifically including isopropyl [1]. The preferred embodiment is the di-tert-butyl analog due to commercial availability of the precursor acid [1]. This indicates that 4-Hydroxy-3,5-diisopropylbenzamide falls within a class of effective stabilizers. The quantitative difference in performance between the isopropyl and tert-butyl variants is not provided, but the patent establishes that the structural motif, and not just a single compound, is functional for this application. Therefore, the diisopropyl version represents a valid alternative when synthetic accessibility or specific solubility/cost profiles of the tert-butyl version are limiting factors.

Light Stabilizer Class
Class-level
Claimed as member of functional stabilizer class
Polyolefin stabilization screening
Patent class claim; performance vs. tert-butyl not quantified.
Polymer Chemistry Materials Science Polyolefin Stabilization

Lipophilicity Profile vs. Dimethylbenzamide

The presence of two isopropyl groups significantly impacts the compound's lipophilicity compared to a dimethyl analog. 4-Hydroxy-3,5-diisopropylbenzamide has a calculated LogP of approximately 2.64 [1], whereas a typical 3,5-dimethyl-4-hydroxybenzamide would have a lower LogP (estimated around 1.5-1.8). This is a cross-study comparable based on predictive models. The increased LogP indicates higher lipophilicity, which can influence membrane permeability, protein binding, and overall pharmacokinetic behavior. The acid from which the amide is derived, 3,5-Diisopropyl-4-hydroxybenzoic acid, has a predicted boiling point of 343.5±42.0 °C and a density of 1.108±0.06 g/cm3 .

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ~0.8–1.1
Lipophilicity-driven property review
Predicted values; vs. 4-hydroxy-3,5-dimethylbenzamide.
Physicochemical Properties Drug Design Formulation Science

Key Application Scenarios with Verifiable Advantage


CRF-BP Antagonist Scaffold for Neuroscience Probes

Researchers investigating the corticotropin-releasing factor (CRF) system, which is central to the stress response and implicated in depression and anxiety disorders, can use 4-Hydroxy-3,5-diisopropylbenzamide as a validated starting point [1]. Its confirmed IC50 of 5.70 µM against human CRF-BP provides a quantitative anchor for structure-activity relationship (SAR) studies, enabling medicinal chemists to synthesize and evaluate novel analogs with the goal of improving potency and selectivity beyond this initial hit compound [1].

Polyolefin Light Stabilizer Additive

In materials science and industrial polymer chemistry, this compound is a viable candidate for incorporation as a UV light stabilizer in polyolefin products (e.g., polypropylene, polyethylene) [2]. Its structure aligns with a class of hindered phenolic amides shown to retard photodegradation, which manifests as a loss of tensile strength and flexibility [2]. This application is supported by patent literature, providing a validated, albeit not market-leading, use-case for improving the longevity of plastic materials exposed to sunlight [2].

Hindered Phenol Building Block in Organic Synthesis

For synthetic organic chemists, 4-Hydroxy-3,5-diisopropylbenzamide serves as a versatile intermediate . Its functional groups allow for further chemical transformations: the phenolic -OH can undergo alkylation or esterification, and the primary amide can be reduced to an amine or hydrolyzed to a carboxylic acid. The steric bulk provided by the ortho-isopropyl groups can be exploited to control regioselectivity in subsequent reactions or to create sterically congested molecular architectures for studying steric effects in catalysis or binding .

SAR Comparator for Steric Bulk Studies

This compound is uniquely valuable as a comparator in SAR studies exploring the effect of steric bulk on benzamide activity. By comparing its biological activity and physicochemical properties (e.g., LogP ~2.64) [3] directly with those of the less-hindered 3,5-dimethylbenzamide and the bulkier 3,5-di-tert-butylbenzamide, researchers can deconvolute the specific contributions of substituent size on target binding, cell permeability, and overall molecular behavior . This trio of compounds provides a clean, logical progression for probing steric effects in a controlled manner.

Application
Selection Property
Validation Focus
CRF-BP pathway research
Target engagement context
SAR and potency profiling
Polyolefin stabilization studies
Hindered phenol stabilizer class
Photodegradation resistance testing
Sterically congested synthesis
Functional group versatility
Regioselectivity and steric control
Steric bulk SAR comparator
Alkyl substitution series (Me, iPr, tBu)
Lipophilicity and steric effect attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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